molecular formula C23H22FN3S B2488237 (2E)-3-[(5-fluoro-2-methylphenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile CAS No. 477297-99-7

(2E)-3-[(5-fluoro-2-methylphenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile

Cat. No.: B2488237
CAS No.: 477297-99-7
M. Wt: 391.51
InChI Key: BCYOOVLIXGLLEI-CPNJWEJPSA-N
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Description

(2E)-3-[(5-fluoro-2-methylphenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile is a useful research compound. Its molecular formula is C23H22FN3S and its molecular weight is 391.51. The purity is usually 95%.
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Scientific Research Applications

Chemistry and Synthesis

The chemistry and synthetic applications of (2E)-3-[(5-fluoro-2-methylphenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile are complex and involve multiple steps. For instance, one study describes the synthesis of 2-Fluoro-4-bromobiphenyl as a key intermediate for the manufacture of related non-steroidal anti-inflammatory and analgesic materials. This study highlights the challenges and alternative methods in the synthesis process due to the high cost and toxicity of some reagents (Qiu et al., 2009).

Heterocyclic Compounds Synthesis

The compound's scaffold is valuable in synthesizing heterocyclic compounds like pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. The unique reactivity of related structures offers mild conditions for generating versatile cynomethylene dyes from a wide range of precursors, indicating the compound's significance in heterocyclic and dyes synthesis (Gomaa & Ali, 2020).

Biological Activity and Drug Design

Compounds with a similar scaffold are known as selective inhibitors for the p38 mitogen-activated protein (MAP) kinase, which is responsible for proinflammatory cytokine release. The information from cocrystallized ligands is particularly interesting, indicating the potential biological activity and importance in drug design and development (Scior et al., 2011).

Molecular Interaction Studies

Studies on thiophene analogues of carcinogens, which share structural similarities with the compound, reveal insights into potential carcinogenicity and the significance of in vitro predictions for structurally new compounds. This indicates the relevance of such compounds in understanding molecular interactions and potential effects (Ashby et al., 1978).

Chemosensor Development

Related structures serve as fluorophoric platforms for developing chemosensors for assorted analytes, demonstrating high selectivity and sensitivity. This signifies the compound's potential application in chemosensor development for various analytes (Roy, 2021).

Properties

IUPAC Name

(E)-3-(5-fluoro-2-methylanilino)-2-[4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN3S/c1-15(2)10-17-5-7-18(8-6-17)22-14-28-23(27-22)19(12-25)13-26-21-11-20(24)9-4-16(21)3/h4-9,11,13-15,26H,10H2,1-3H3/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCYOOVLIXGLLEI-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)F)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.